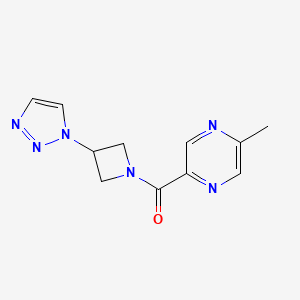

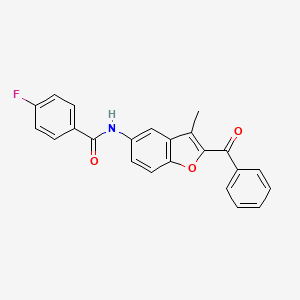

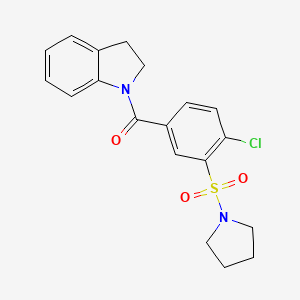

![molecular formula C23H18N4O3 B2410425 3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094605-86-3](/img/structure/B2410425.png)

3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-dimethoxyphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a 1,2,4-oxadiazole ring, a pyrazole ring, and two aromatic rings with methoxy groups .

Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each introducing a different functional group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings and heterocyclic compounds would likely contribute to its stability .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups could allow for a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Computational and Pharmacological Potential

Research has explored the computational and pharmacological potentials of 1,3,4-oxadiazole and pyrazole novel derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds, through computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), have shown varying degrees of inhibitory effects across different assays, highlighting their potential as therapeutic agents in managing pain, inflammation, and possibly cancer (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have been assessed for their in vitro inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. These derivatives displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, their anti-proliferative activity was evaluated against various cancer cell lines, including prostate cancer and human breast cancer, indicating the potential of these compounds in cancer treatment strategies (Al-Wahaibi et al., 2021).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, related structurally to 3-(3,4-dimethoxyphenyl) derivatives, have demonstrated significant cytotoxic activity against various cancer cell lines, including murine leukemia and human leukemia cells. These findings suggest the effectiveness of these derivatives as potent cytotoxins, with some exhibiting IC50 values less than 10 nM, providing a foundation for further development of anticancer agents (Deady et al., 2003).

Liquid Crystal Behavior and Electroluminescence

The compound and its derivatives have found applications in materials science, particularly in the synthesis of liquid crystal dimers and electroluminescent materials. These applications leverage the unique photophysical properties of the compound for potential use in displays and lighting technologies (Tavares et al., 2016; Yang et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-28-20-10-9-17(12-21(20)29-2)22-24-23(30-27-22)19-13-18(25-26-19)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYGWQPOXJTTSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)